N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine

Catalog No.
S7049566
CAS No.
M.F
C14H29N3O2S
M. Wt
303.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-...

Product Name

N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine

IUPAC Name

N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine

Molecular Formula

C14H29N3O2S

Molecular Weight

303.47 g/mol

InChI

InChI=1S/C14H29N3O2S/c1-13(11-17-7-5-16(2)6-8-17)10-15-14-4-3-9-20(18,19)12-14/h13-15H,3-12H2,1-2H3

InChI Key

IGPOGAQHIXQVKN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCS(=O)(=O)C1)CN2CCN(CC2)C
MPTP is a member of the thionitrites family of compounds, which has a central thian-3-amine core structure with two N-substituents, one of which is a piperazine and the other is a 2-methylpropyl group. Since its discovery in 1976, MPTP has been widely used as a synthetic precursor to several compounds, especially in the field of medicinal chemistry, where it is used in the synthesis of antiviral and antitumor agents.
MPTP is a pale yellow crystalline solid with a molecular formula of C14H24N4O2S. It has a melting point of 217-220°C, a boiling point of 503.4°C, and a density of 1.22 g/cm3 at 25°C. MPTP is highly soluble in water and has good solubility in organic solvents such as ethanol, methanol, and acetone.
MPTP is synthesized by reacting N-(2-hydroxyethyl)piperazine with 2-methylpropyl isothiocyanate using a solvent such as methanol. The reaction mixture undergoes reflux and stirring at a temperature of 60-70°C for several hours, and the resulting crude product is then purified by recrystallization to obtain MPTP. The compound is characterized by various analytical techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Several analytical methods have been used to quantify MPTP concentration in different matrices. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE). These techniques provide high sensitivity and specificity in MPTP detection and quantification.
MPTP has been reported to exhibit various biological properties, including antiproliferative, antitumor, and antiviral activities. The compound has been shown to inhibit the growth of cancer cell lines, including lung, breast, pancreatic, and colon cancers. MPTP has also been found to possess antiviral activity against several RNA viruses, including influenza virus, respiratory syncytial virus, and hepatitis C virus.
Although MPTP is widely used in scientific experiments, its toxicity and safety profile are still not fully understood. The compound has been reported to be toxic to several cell lines, including hepatic, renal, and neuronal cells, with a median lethal dose (LD50) of 2 µM to 4 µM. However, the acute toxicity of MPTP in experimental animals and humans is low, with no severe adverse effects reported.
MPTP has several applications in scientific research, particularly in medicinal chemistry, where it is used in the synthesis of antiviral and antitumor agents. The compound has also been used as a molecular probe for investigating various biological processes, including protein-ligand interactions, enzyme kinetics, and ion channels.
Several studies have been carried out to investigate the biological activities and underlying mechanisms of MPTP. These studies have provided insights into the antitumor, antiviral, and anti-inflammatory activities of MPTP and its derivatives.
MPTP has potential implications in various fields of research and industry, including drug development, as a molecular probe, and in chemical synthesis. As a potential scaffold for drug development, MPTP and its derivatives could provide insights into novel therapeutic targets for several diseases, including cancer and viral infections.
Although MPTP has several desirable properties, there are several limitations to its application, including low solubility and stability. Future directions could involve further research into the structural and physicochemical properties of MPTP and its derivatives, as well as their biological activities and safety profile. Possible future directions in the use of MPTP and its derivatives could include the development of novel anticancer and antiviral agents, as well as the investigation of their potential use in the treatment of various inflammatory and neurodegenerative diseases.
In conclusion, N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine or MPTP is a versatile compound with several applications in scientific research, including drug development, as a molecular probe, and in chemical synthesis. Its unique properties and potential implications in various fields of research and industry make it an exciting area for scientific investigation and pharmaceutical development.

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

303.19804835 g/mol

Monoisotopic Mass

303.19804835 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-26-2023

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